5'-Chloro-2'-hydroxy-3'-nitroacetophenone

Descripción

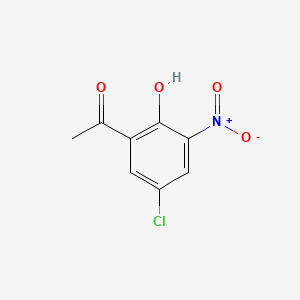

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(5-chloro-2-hydroxy-3-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO4/c1-4(11)6-2-5(9)3-7(8(6)12)10(13)14/h2-3,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUNBIQBAYUBIFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC(=C1)Cl)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001005233 | |

| Record name | 1-(5-Chloro-2-hydroxy-3-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001005233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84942-40-5 | |

| Record name | 2-Hydroxy-5-chloro-3-nitroacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84942-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Chloro-2-hydroxy-3-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001005233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 5 Chloro 2 Hydroxy 3 Nitroacetophenone

Established Synthetic Pathways for 5'-Chloro-2'-hydroxy-3'-nitroacetophenone

The most common and well-documented method for the preparation of this compound involves the direct nitration of 5'-chloro-2'-hydroxyacetophenone. This reaction leverages the directing effects of the existing substituents on the aromatic ring to introduce a nitro group at the desired position.

The synthesis of this compound is typically accomplished by treating 5-chloro-2-hydroxyacetophenone with a suitable nitrating agent. A common procedure involves dissolving the 5-chloro-2-hydroxyacetophenone in glacial acetic acid, followed by the addition of a nitrating agent, such as a mixture of nitric acid and sulfuric acid or fuming nitric acid. researchgate.netresearchgate.net The hydroxyl (-OH) and acetyl (-COCH3) groups on the benzene ring direct the electrophilic substitution. The hydroxyl group is a strongly activating ortho-, para-director, while the acetyl group is a deactivating meta-director. The position of nitration is therefore directed to the carbon atom ortho to the hydroxyl group and meta to the acetyl group, which is the 3-position.

The reaction can be represented as follows:

A patent describes a method where 2-hydroxy-5-chloroacetophenone is dissolved in glacial acetic acid. Fuming nitric acid, also dissolved in glacial acetic acid, is then added to the solution. The reaction is carried out in a microchannel reactor, which allows for precise control of reaction conditions and enhanced safety. semanticscholar.org

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing the formation of byproducts. Key parameters that are often adjusted include the choice of nitrating agent, solvent, reaction temperature, and reaction time.

For instance, one patented method details dissolving 43g (0.25mol) of 5-chloro-2-hydroxyacetophenone in 200mL of glacial acetic acid. nih.gov A nitrating reagent is then added dropwise to this solution. While the specific nitrating agent and temperature are not fully detailed in this abstract, the use of glacial acetic acid as a solvent is a consistent theme. researchgate.netsemanticscholar.orgnih.gov

The optimization of a similar nitration process for a different substituted chlorotoluene involved studying the effects of the ratio of fuming sulfuric acid to the starting material, the molar ratio of fuming nitric acid, the reaction temperature, and the reaction time. researchgate.net In that specific case, optimal conditions were found to be a mass ratio of fuming sulfuric acid to the sodium salt of the starting material of 4, a molar ratio of fuming nitric acid of 1.05, a reaction temperature of -5 °C, and a reaction time of 3 hours, which significantly increased the yield to 91%. researchgate.net While not directly for the target compound, these parameters highlight the typical variables that are manipulated for yield optimization in such nitrations.

The use of a microchannel reactor has also been proposed as a method for improving the synthesis of related compounds, offering high yield, high purity, rapid reaction times, and continuous production capabilities. researchgate.net

Exploration of Alternative Synthetic Routes and Methodological Innovations

While the direct nitration of 5'-chloro-2'-hydroxyacetophenone is the established method, research into alternative synthetic routes and methodological innovations continues, driven by the desire for improved regioselectivity, higher yields, and more environmentally friendly processes.

Achieving high regioselectivity is a primary goal in the synthesis of polysubstituted aromatic compounds. In the case of this compound, the inherent directing effects of the hydroxyl and acetyl groups generally lead to the desired 3-nitro isomer. However, in other systems, or to further ensure the desired outcome, protecting group strategies can be employed. jocpr.com For example, in the synthesis of other complex molecules, protecting groups are used to temporarily block certain reactive sites, thereby directing the reaction to a specific position. nih.gov While not explicitly detailed for this specific synthesis in the reviewed literature, this remains a viable strategy for enhancing regioselectivity if competing isomers were to become a significant issue.

The principles of green chemistry aim to reduce the environmental impact of chemical processes. Traditional nitration reactions often use harsh acids and produce significant waste. nih.gov Research into greener nitration methods is an active area. For the nitration of phenols, methods using metal nitrates, such as calcium nitrate in acetic acid under microwave irradiation, have been developed as safer alternatives to the traditional nitric acid/sulfuric acid mixture. gordon.edu Another approach involves the use of solid-supported catalysts, which can be easily recovered and reused, minimizing waste. researchgate.net For instance, a green nitration method for phenolic compounds has been developed using a supported catalyst of fourth, fifth, and sixth main group element compounds in an organic solvent. google.com The use of microwave-assisted synthesis has also been shown to reduce reaction times and the amount of materials required for the nitration of other hydroxyacetophenones. gordon.edu

Precursors and Related Compounds in Synthetic Applications

A common method for the synthesis of 5'-chloro-2'-hydroxyacetophenone is the Fries rearrangement of p-chlorophenyl acetate . ajchem-a.com This reaction involves treating p-chlorophenyl acetate with a Lewis acid, such as aluminum chloride, which catalyzes the rearrangement of the acetyl group from the phenolic oxygen to the ortho position on the aromatic ring.

The synthesis of the p-chlorophenyl acetate precursor can be achieved by reacting p-chlorophenol with an acetylating agent like acetic anhydride. researchgate.net One patent describes a process where p-chlorophenol is reacted with an acetylation reagent in a solvent-free condition, followed by distillation to obtain p-chlorophenyl acetate. nih.gov This ester is then subjected to a Fries rearrangement using anhydrous aluminum trichloride. The reaction temperature for the rearrangement can be varied, with examples at 120°C, 130°C, and 140°C, all yielding the desired 5-chloro-2-hydroxyacetophenone with high purity after recrystallization from methanol. nih.gov

The table below summarizes the key compounds mentioned in this article.

| Compound Name | Role in Synthesis |

| This compound | Target Compound |

| 5'-Chloro-2'-hydroxyacetophenone | Primary Precursor |

| p-Chlorophenyl acetate | Intermediate for Precursor Synthesis |

| p-Chlorophenol | Starting Material for Precursor |

| Acetic Anhydride | Acetylating Agent |

| Nitric Acid | Nitrating Agent |

| Sulfuric Acid | Catalyst for Nitration |

| Glacial Acetic Acid | Solvent |

| Aluminum Chloride | Catalyst for Fries Rearrangement |

The following table lists some of the physical and chemical properties of the target compound and its main precursor.

| Property | This compound | 5'-Chloro-2'-hydroxyacetophenone |

| Molecular Formula | C8H6ClNO4 nih.gov | C8H7ClO2 |

| Molecular Weight | 215.59 g/mol sigmaaldrich.com | 170.59 g/mol |

| CAS Number | 84942-40-5 sigmaaldrich.com | 1450-74-4 |

| Melting Point | 132-135 °C sigmaaldrich.com | 54-56 °C |

| Appearance | Data not available | Solid |

5-Chloro-2-hydroxyacetophenone

5-Chloro-2-hydroxyacetophenone is a critical precursor for the synthesis of the title compound. A primary method for its preparation is the Fries rearrangement of 4-chlorophenyl acetate. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride, and is often performed without a solvent at elevated temperatures.

One described method involves heating a mixture of 4-chlorophenyl acetate and aluminum chloride in an oil bath at 140-150°C for 5-6 hours. After quenching the reaction with ice, the product is extracted and purified, yielding up to 90% of 5-chloro-2-hydroxyacetophenone. google.com Another patented method describes reacting p-chlorophenol acetate with anhydrous aluminum trichloride at temperatures ranging from 120°C to 140°C for one hour. google.com Following the reaction, the product is isolated and recrystallized from methanol. google.com The purity of the product obtained through this method is reported to be as high as 99.68%. google.com

The Fries rearrangement proceeds by the migration of the acetyl group from the phenolic oxygen to a carbon atom on the aromatic ring, preferentially to the ortho position relative to the hydroxyl group.

Table 1: Synthesis of 5-Chloro-2-hydroxyacetophenone via Fries Rearrangement

2-Hydroxy-3-nitroacetophenone

2-Hydroxy-3-nitroacetophenone serves as another important intermediate and building block in organic synthesis. It can be synthesized through the nitration of 2-hydroxyacetophenone. In a typical procedure, 2-hydroxyacetophenone is dissolved in glacial acetic acid, and nitric acid is added gradually at room temperature. sigmaaldrich.com The reaction mixture is stirred for an extended period, after which it is poured onto ice to precipitate the product, which is a mixture of 3-nitro and 5-nitro isomers that require separation by HPLC. sigmaaldrich.com

A more environmentally friendly approach, described as a green synthesis method, utilizes m-nitroacetophenone as the starting material. libretexts.org This method employs a metal salt catalyst, such as palladium acetate, in a carboxylic acid solvent like acetic acid to achieve directional hydroxylation. libretexts.org This catalytic oxidation reaction takes advantage of the ketone and nitro groups as bidentate directing groups. libretexts.org One example of this process involves reacting m-nitroacetophenone with palladium acetate in 50% acetic acid under a pressure of 1.0 MPa at 70-75°C for 8 hours, resulting in a 92.7% yield of 2-hydroxy-3-nitroacetophenone. libretexts.org

Another patented method involves a four-step process starting from phenol (B47542), which undergoes methyl vulcanization, nitration, acetylation, and desulfurization to yield the final product. pharmint.net This route is noted for its high yield and suitability for industrial production. pharmint.net

Table 2: Comparison of Synthetic Methods for 2-Hydroxy-3-nitroacetophenone

Derivatives such as 5'-Fluoro-2'-hydroxy-3'-nitroacetophenone

The synthesis of halogenated derivatives like 5'-Fluoro-2'-hydroxy-3'-nitroacetophenone follows a similar logic to its chloro-analogue. The process would typically begin with the synthesis of the corresponding halogenated precursor, 5-fluoro-2-hydroxyacetophenone. A patented method for preparing this precursor starts from amino-phenol. google.com The process involves a double esterification of the amino and phenolic hydroxyl groups, followed by a Fries rearrangement, and finally, a fluorine diazotization reaction to yield the desired 5-fluoro-2-hydroxyacetophenone with a reported total yield of up to 54.5%. google.com

Once the 5-fluoro-2-hydroxyacetophenone precursor is obtained, it can be nitrated to introduce the nitro group at the 3'-position. The hydroxyl and fluoro groups on the aromatic ring will direct the incoming electrophile (the nitronium ion, NO₂⁺) to the desired position. The conditions for this nitration would be analogous to those used for other hydroxyacetophenones, typically involving a mixture of nitric acid and a strong acid catalyst like sulfuric acid. masterorganicchemistry.com

Other Halogenated and Nitrated Acetophenone (B1666503) Derivatives

The synthesis of various halogenated and nitrated acetophenone derivatives is a cornerstone of medicinal chemistry, providing intermediates for a wide range of organic compounds. The introduction of halogen and nitro groups onto the acetophenone scaffold is typically achieved through electrophilic aromatic substitution reactions.

Halogenation of acetophenones can be accomplished using various reagents. For instance, α-bromination can be carried out using agents like N-bromosuccinimide (NBS) or pyridine hydrobromide perbromide. A study demonstrated the synthesis of 4-chloro-α-bromo-acetophenone from 4-chloroacetophenone using pyridine hydrobromide perbromide in acetic acid at 90°C.

Nitration of acetophenone derivatives is a common method to introduce a nitro group. The reaction is generally performed using a nitrating mixture of concentrated nitric and sulfuric acids. The temperature of the reaction is a critical parameter to control the extent of nitration and prevent multiple substitutions. It is demonstrated that electron-rich disubstituted acetophenones can undergo nitration, sometimes leading to ipso substitution where a substituent other than hydrogen is replaced by the nitro group. The specific outcome of the nitration strongly depends on the substituents already present on the aromatic ring and the reaction conditions employed.

Table 3: List of Mentioned Compounds

Molecular Structure and Conformational Analysis of 5 Chloro 2 Hydroxy 3 Nitroacetophenone

Computational Chemistry and Quantum Mechanical Studies

Analysis of HOMO-LUMO Energies and Electronic Transitions

Detailed studies employing Density Functional Theory (DFT) have been crucial in understanding the electronic properties of 5'-Chloro-2'-hydroxy-3'-nitroacetophenone. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are fundamental quantum chemical concepts that help in determining the electronic transitions and reactivity of a molecule.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter to gauge the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity as it requires less energy to be excited. For this compound, the HOMO-LUMO energy gap points towards a stable yet reactive molecule. The distribution of the HOMO is primarily located on the phenyl ring and the hydroxyl group, indicating these as the primary sites for electron donation. Conversely, the LUMO is predominantly localized on the nitro group and the acetophenone (B1666503) moiety, suggesting these are the electron-accepting regions.

Electronic transitions, which occur when an electron is excited from a lower to a higher energy orbital, can be predicted through computational methods. For this compound, the most significant electronic transitions are of the π → π* and n → π* types. These transitions are responsible for the compound's absorption of ultraviolet-visible light.

| Parameter | Value |

| HOMO Energy | Data not available in search results |

| LUMO Energy | Data not available in search results |

| HOMO-LUMO Gap | Data not available in search results |

| Major Electronic Transitions | π → π, n → π |

Non-Covalent Interaction (NCI) and Reduced Density Gradient (RDG) Analysis

Non-covalent interactions (NCIs) play a pivotal role in the supramolecular chemistry and crystal packing of molecules. The Reduced Density Gradient (RDG) analysis is a powerful tool to visualize and characterize these weak interactions, such as hydrogen bonds and van der Waals forces.

For this compound, the presence of hydroxyl, nitro, and carbonyl groups allows for the formation of significant intramolecular and intermolecular hydrogen bonds. The RDG analysis would typically reveal spikes in the plot of RDG versus the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ). These spikes at low-density regions indicate the presence of non-covalent interactions. The color-coded NCI plots provide a visual representation of these interactions, where different colors signify the type and strength of the interaction (e.g., blue for strong attractive interactions like hydrogen bonds, green for weak van der Waals interactions, and red for repulsive steric clashes).

In the case of this compound, a prominent intramolecular hydrogen bond is expected between the hydroxyl group and the carbonyl oxygen of the acetophenone group, which would be visualized as a strong attractive interaction in the NCI plot.

| Interaction Type | Presence |

| Intramolecular Hydrogen Bonding | Expected between -OH and C=O |

| van der Waals Interactions | Present throughout the molecule |

| Steric Repulsion | Expected in sterically hindered regions |

Quantum Theory of Atoms in Molecules (QTAIM) and Electron Localization Function (ELF) Studies

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning the electron density of a molecule into atomic basins, allowing for the characterization of chemical bonds and intermolecular interactions. The analysis of the topological properties of the electron density at the bond critical points (BCPs) gives valuable information about the nature of the chemical bonds.

For this compound, QTAIM analysis would be employed to quantify the strength and nature of the covalent bonds within the molecule as well as the non-covalent interactions. For instance, the electron density (ρ) and its Laplacian (∇²ρ) at the BCP of the intramolecular hydrogen bond would confirm its presence and strength. A positive value of the Laplacian of the electron density for a closed-shell interaction is characteristic of hydrogen bonds.

The Electron Localization Function (ELF) is a method used to visualize the regions in a molecule where electron pairs are localized. ELF analysis provides a clear picture of the core electrons, covalent bonds, and lone pairs. In this compound, ELF analysis would show high localization values in the regions of the covalent bonds (e.g., C-C, C-H, C=O) and around the oxygen and nitrogen atoms corresponding to their lone pairs. This visualization aids in understanding the electronic structure and reactivity of the molecule.

| QTAIM/ELF Parameter | Finding |

| Electron Density at BCPs (ρ) | Data not available in search results |

| Laplacian of Electron Density (∇²ρ) | Data not available in search results |

| ELF Basin Population | Data not available in search results |

Spectroscopic Characterization and Advanced Analytical Techniques for 5 Chloro 2 Hydroxy 3 Nitroacetophenone

Vibrational Spectroscopy

Vibrational spectroscopy provides a detailed fingerprint of the functional groups and bonding arrangements within a molecule. For 5'-Chloro-2'-hydroxy-3'-nitroacetophenone, both Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy are employed to obtain a comprehensive understanding of its vibrational modes.

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum reveals characteristic peaks corresponding to specific functional groups. In the analysis of this compound, the FTIR spectrum is instrumental in confirming the presence of its key chemical moieties. researchgate.netresearchgate.net

Complementary to FTIR, FT-Raman spectroscopy involves the inelastic scattering of monochromatic laser light. This technique is particularly sensitive to non-polar bonds and symmetric vibrations. The FT-Raman spectrum of this compound provides additional information that aids in the complete assignment of vibrational modes. researchgate.netresearchgate.net

The detailed assignment of vibrational modes is achieved by analyzing the FTIR and FT-Raman spectra in conjunction. The characteristic frequencies observed are attributed to specific vibrations within the molecule.

The hydroxyl (-OH) group typically exhibits a strong, broad absorption in the FTIR spectrum in the region of 3100-3000 cm⁻¹, indicative of intermolecular hydrogen bonding. The carbonyl (C=O) stretching vibration of the acetophenone (B1666503) group is expected to appear as a strong band around 1622 cm⁻¹. The presence of the nitro group (NO₂) is confirmed by its characteristic asymmetric and symmetric stretching vibrations, which are observed in the regions of 1572 cm⁻¹ and 1365 cm⁻¹, respectively.

Aromatic C-H stretching vibrations are typically found in the 3100-3000 cm⁻¹ range. The C-Cl stretching vibration is generally observed as a strong band in the lower frequency region of the spectrum.

The following table summarizes the tentative assignments for the prominent vibrational modes of this compound based on spectroscopic studies of similar compounds.

| Wavenumber (cm⁻¹) | Vibrational Assignment | Spectroscopy Technique |

| ~3100-3000 | O-H Stretching | FTIR |

| ~3100-3000 | Aromatic C-H Stretching | FTIR, FT-Raman |

| ~1622 | C=O Stretching | FTIR, FT-Raman |

| ~1572 | Asymmetric NO₂ Stretching | FTIR |

| ~1365 | Symmetric NO₂ Stretching | FTIR |

| ~1255 | In-plane O-H Bending | FTIR |

| ~841 | C-Cl Stretching | FTIR, FT-Raman |

Electronic Spectroscopy

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic transitions within the molecule and allows for the determination of key optical properties.

The UV-Vis absorption spectrum of this compound, typically recorded in a solvent like ethanol, reveals the electronic transitions occurring within the molecule. The spectrum is characterized by absorption bands corresponding to π → π* and n → π* transitions. The presence of the chromophoric groups, such as the nitro group and the carbonyl group, attached to the aromatic ring, influences the position and intensity of these absorption bands. Research on single crystals of this compound has been conducted to analyze its linear optical transmittance. researchgate.netresearchgate.netresearchgate.net

The optical band gap is a crucial parameter that determines the electronic and optical properties of a material. It represents the minimum energy required to excite an electron from the valence band to the conduction band. For this compound, the optical band gap has been determined from the UV-Vis absorption data using a Tauc plot. researchgate.netresearchgate.netresearchgate.net

The Tauc plot analysis involves plotting the quantity (αhν)^(1/n) against the photon energy (hν), where α is the absorption coefficient, h is Planck's constant, ν is the frequency of light, and the exponent 'n' depends on the nature of the electronic transition. By extrapolating the linear portion of the Tauc plot to the energy axis, the optical band gap (Eg) can be determined. For a single crystal of this compound, the optical band gap value has been calculated to be 3.41 eV. researchgate.netresearchgate.netresearchgate.net This value provides significant information about the electronic structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

The precise structure of this compound can be confirmed by assigning the signals in its ¹H and ¹³C NMR spectra to specific atoms in the molecule. The electron-withdrawing and donating effects of the substituent groups—hydroxyl (-OH), nitro (-NO₂), chloro (-Cl), and acetyl (-COCH₃)—on the aromatic ring cause the protons and carbons to resonate at distinct chemical shifts (δ), measured in parts per million (ppm).

In the ¹H NMR spectrum, the protons of the methyl group in the acetyl function are expected to appear as a sharp singlet. The two protons on the aromatic ring will appear as distinct doublets, with their specific shifts influenced by the adjacent substituents. The phenolic hydroxyl proton often appears as a broad singlet.

In the ¹³C NMR spectrum, each carbon atom in the molecule produces a unique signal. The carbonyl carbon of the acetyl group typically resonates at a significantly downfield shift. The carbons of the aromatic ring have shifts determined by the attached functional groups, while the methyl carbon appears at an upfield position.

Below are the predicted chemical shift assignments based on the analysis of similar molecular structures.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CH₃ (Acetyl) | ~2.6 | Singlet |

| Aromatic H (H-4') | ~7.5 - 7.8 | Doublet |

| Aromatic H (H-6') | ~8.0 - 8.3 | Doublet |

| -OH (Hydroxy) | Variable, broad | Singlet |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C H₃ (Acetyl) | ~26 - 28 |

| C =O (Carbonyl) | ~195 - 200 |

| C -OH (C-2') | ~155 - 160 |

| C -NO₂ (C-3') | ~135 - 140 |

| C -H (C-4') | ~128 - 132 |

| C -Cl (C-5') | ~125 - 130 |

| C -COCH₃ (C-1') | ~120 - 125 |

| C -H (C-6') | ~127 - 131 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the precise molecular weight of this compound and to study its fragmentation pattern upon ionization. The molecular weight of the compound is 215.59 g/mol . sigmaaldrich.comsigmaaldrich.comnih.gov In electron impact mass spectrometry (EI-MS), the molecule is ionized, forming a molecular ion [M]⁺, whose mass-to-charge ratio (m/z) corresponds to the molecular weight.

This molecular ion subsequently undergoes fragmentation through the cleavage of its weakest bonds. For aromatic ketones like this compound, a primary fragmentation pathway involves the cleavage of the bond adjacent to the carbonyl group (α-cleavage). miamioh.edu This leads to the loss of a methyl radical (•CH₃) to form the [M-15]⁺ ion or the loss of an acetyl radical (•COCH₃) to form the [M-43]⁺ ion. miamioh.edulibretexts.org

Interactive Data Table: Expected Mass Spectrometry Fragmentation

| Ion Fragment | Description | Expected m/z |

| [C₈H₆ClNO₄]⁺ | Molecular Ion (M⁺) | 215.6 |

| [C₇H₃ClNO₄]⁺ | Loss of methyl radical (•CH₃) | 200.6 |

| [C₆H₃ClNO₃]⁺ | Loss of acetyl group (•COCH₃) | 172.6 |

| [C₈H₆ClO₂]⁺ | Loss of nitro group (•NO₂) | 169.6 |

| [C₆H₃NO₃]⁺ | Loss of chlorine and acetyl group | 138.0 |

| [C₇H₅O]⁺ | Benzoyl cation (from rearrangement) | 105.0 |

| [C₆H₅]⁺ | Phenyl cation | 77.0 |

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are thermal analysis techniques used to study the thermal stability and decomposition of this compound. abo.fi TGA measures the change in mass of a sample as a function of temperature, while DTA measures the temperature difference between the sample and an inert reference material. abo.fi These combined techniques provide a comprehensive profile of the material's thermal behavior, including melting points, decomposition temperatures, and phase transitions. researchgate.netabo.fi

Studies on this compound have shown that the compound is thermally stable up to its melting point. researchgate.net TGA curves reveal the temperatures at which mass loss occurs, indicating the onset of decomposition. The analysis shows distinct stages of decomposition, corresponding to the pyrolysis of different parts of the molecule. researchgate.net DTA curves complement this data by showing exothermic or endothermic peaks associated with these events. For instance, an endothermic peak corresponds to melting, while exothermic peaks typically signify decomposition processes. abo.fi

From the data obtained in TGA, crucial kinetic and thermodynamic parameters of the decomposition process can be calculated. researchgate.netsaudijournals.com Methods such as the Coats-Redfern, Horowitz-Metzger, and Piloyan-Novikova are utilized for these calculations. researchgate.net These parameters provide quantitative insights into the decomposition reaction.

The key parameters calculated include:

Activation Energy (Ea): The minimum energy required to initiate the decomposition reaction.

Enthalpy of Activation (ΔH): The change in heat content during the formation of the activated complex.

Entropy of Activation (ΔS): The change in the degree of disorder during the formation of the activated complex.

Gibbs Free Energy of Activation (ΔG): A measure of the spontaneity of the formation of the activated complex.

These parameters are vital for understanding the stability and degradation mechanism of the compound under thermal stress. researchgate.netsaudijournals.com

Interactive Data Table: Kinetic and Thermodynamic Parameters

| Parameter | Symbol | Significance |

| Activation Energy | Eₐ | Indicates the energy barrier for decomposition. saudijournals.com |

| Enthalpy of Activation | ΔH | Heat absorbed or released to reach the transition state. youtube.com |

| Entropy of Activation | ΔS | Measures the change in randomness of the system. saudijournals.comyoutube.com |

| Gibbs Free Energy of Activation | ΔG | Determines the spontaneity of the decomposition. saudijournals.com |

Other Advanced Spectroscopic and Analytical Methods

Beyond the foundational spectroscopic techniques of NMR, IR, and UV-Vis, a range of other advanced analytical methods have been employed to provide a more in-depth understanding of the structural, thermal, and optical properties of this compound. These techniques offer critical data on the crystalline nature, thermal stability, and photoluminescent behavior of the compound.

X-Ray Crystallography

Single-crystal X-ray diffraction and powder X-ray diffraction (PXRD) are powerful techniques for elucidating the three-dimensional molecular structure and crystalline integrity of a compound. For this compound, single crystals have been successfully grown using the slow evaporation solution growth method with acetone (B3395972) as the solvent. researchgate.net

Single-crystal X-ray diffraction analysis has been instrumental in determining the precise molecular geometry, bond lengths, and bond angles. This analysis has revealed that this compound crystallizes in the orthorhombic crystal system, belonging to the centrosymmetric space group Pcca. researchgate.net The detailed crystallographic data provides unambiguous proof of the compound's structure.

Powder X-ray diffraction studies are used to confirm the crystalline nature of the bulk material and to identify the different crystalline planes. The PXRD pattern of this compound shows distinct peaks, which correspond to the specific lattice planes of its crystalline structure, confirming the high crystalline quality of the grown crystals. researchgate.net

Interactive Table: Crystallographic Data for this compound

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | Pcca (centrosymmetric) | researchgate.net |

| Growth Method | Slow evaporation solution growth | researchgate.net |

| Solvent | Acetone | researchgate.net |

Thermal Analysis (TGA/DTA)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are crucial for determining the thermal stability of a compound. These analyses for this compound reveal a melting point of 115 °C. researchgate.net The compound remains stable up to this temperature, after which it undergoes decomposition at 205 °C. researchgate.net

From the TGA data, various kinetic and thermodynamic parameters can be calculated using methods like the Coats-Redfern, Horowitz-Metzger, and Piloyan-Novikova methods. These calculations provide valuable information on the activation energy, enthalpy, entropy, and Gibbs free energy of the decomposition process. researchgate.net

Interactive Table: Thermal Analysis Data for this compound

| Parameter | Value | Reference |

| Melting Point | 115 °C | researchgate.net |

| Decomposition Point | 205 °C | researchgate.net |

Photoluminescence (PL) Analysis

Photoluminescence spectroscopy is a valuable tool for investigating the luminescent properties of materials. The photoluminescence analysis of this compound indicates that it exhibits emission properties. A high-intensity emission peak has been observed at 545 nm, suggesting potential applications in optoelectronic devices. researchgate.net

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The molecular weight of this compound has been confirmed by mass spectrometry to be 215.59 g/mol . nih.gov

Chemical Reactivity and Reaction Mechanisms of 5 Chloro 2 Hydroxy 3 Nitroacetophenone

General Chemical Reactions

The reactivity of 5'-Chloro-2'-hydroxy-3'-nitroacetophenone is characterized by the distinct chemistries of its functional groups. The electron-withdrawing nature of the nitro and acetyl groups deactivates the aromatic ring towards electrophilic substitution, while the hydroxyl group is an activating, ortho-, para-director.

Oxidation Reactions (e.g., formation of quinones)

Phenols can be oxidized to form quinones, and this reactivity is expected for this compound. The oxidation of phenols and their derivatives can be achieved using various oxidizing agents. In the case of nitrophenols, oxidation can also lead to the formation of quinone-like structures, sometimes involving the loss of the nitro group. The presence of the hydroxyl group on the aromatic ring makes it susceptible to oxidation to a quinone. For instance, the oxidation of hydroquinone (B1673460) yields benzoquinone. While specific studies on the direct oxidation of this compound to a quinone are not prevalent, the general mechanism involves the removal of two hydrogen atoms from the hydroxyl groups of a dihydroxybenzene (or one hydrogen from a phenol (B47542) and the introduction of a second hydroxyl group followed by oxidation) to form a dicarbonyl compound. The oxidation of related phenolic compounds to quinones is a known transformation.

Table 1: Examples of Phenol Oxidation Reactions

| Starting Material | Oxidizing Agent | Product | Reference |

| Phenol | Chromic Acid | p-Benzoquinone | |

| Hydroquinone | Fremy's Salt | Benzoquinone | |

| Nitrocatechol | OH radical | Dihydroxyquinone |

Reduction Reactions (e.g., formation of amino groups)

The nitro group of this compound is readily reducible to an amino group. This transformation is a common and important reaction for nitroarenes. A variety of reducing agents can be employed for this

Complexation and Coordination Chemistry of this compound

The molecular structure of this compound, featuring a phenolic hydroxyl group, a carbonyl group, and a nitro group on an aromatic ring, makes it a versatile ligand in coordination chemistry. It readily participates in the formation of stable complexes with a variety of metal ions, often through the synthesis of its Schiff base derivatives.

Formation of Coordination Complexes with Metal Ions

This compound serves as a precursor for ligands, particularly multidentate Schiff base ligands, which form stable coordination compounds with numerous metal ions. Research has demonstrated its ability to form complexes with a wide array of transition metals. For instance, unsymmetrical tetradentate Schiff bases derived from 5-chloro-2-hydroxyacetophenone can be synthesized to complex with ions such as Vanadyl(IV), Chromium(III), Manganese(III), Iron(III), Molybdenum(VI), Tungsten(VI), Zirconium(IV), and Uranyl(VI). ajol.info The reaction typically involves the Schiff base ligand and the appropriate metal salts in a suitable solvent, yielding colored, solid complexes that are generally stable in air but insoluble in water and common organic solvents. ajol.info

The synthesis of these complexes often results in a 1:1 metal-to-ligand stoichiometry. ajol.info Further studies have explored the formation of complexes with other metal ions, including Cobalt(II) and Nickel(II), through Schiff bases derived from 5-chloro-2-hydroxyacetophenone and ethylenediamine. orientjchem.org The compound itself, without modification into a Schiff base, can also form complexes, such as with 2-aminobenzoic acid. sigmaaldrich.com

Table 1: Examples of Metal Ions Forming Complexes with Ligands Derived from this compound

| Metal Ion | Type of Ligand | Reference |

| VO(IV), Cr(III), Mn(III), Fe(III) | Unsymmetrical Schiff Base | ajol.info |

| MoO₂(VI), WO₂(VI), Zr(IV), UO₂(VI) | Unsymmetrical Schiff Base | ajol.info |

| Co(II), Ni(II) | Schiff Base with Ethylenediamine | orientjchem.org |

| Ti(III), V(III) | Schiff Base with Antipyrine (B355649) | asianpubs.org |

Ligand Binding Modes and Spectroscopic Characterization of Complexes

The coordination of this compound-derived ligands to metal centers occurs through specific donor atoms, leading to various binding modes. In Schiff base complexes, the ligand often behaves as a dibasic tetradentate agent, coordinating through the phenolate (B1203915) oxygen and the azomethine nitrogen atoms. ajol.info In other configurations, such as with antipyrine Schiff bases, the ligand acts in a bidentate manner. asianpubs.org

Spectroscopic methods are crucial for elucidating the structure and bonding within these complexes.

Infrared (IR) Spectroscopy: IR spectra provide evidence for the coordination mode. The absence of the phenolic -OH band in the spectra of the complexes, compared to the free ligand, indicates deprotonation and coordination of the phenolic oxygen. A shift in the C=N (azomethine) stretching frequency to a lower wavenumber suggests the involvement of the azomethine nitrogen in bonding to the metal ion. ajol.info

Electronic Spectra and Magnetic Susceptibility: These measurements help determine the geometry of the complexes. For example, studies on Schiff base complexes with Ti(III), V(III), VO(IV), Mn(II), and Fe(III) have suggested octahedral geometries, while a square pyramidal geometry was proposed for a Mn(III) complex. asianpubs.org

¹H-NMR Spectroscopy: This technique is used to characterize the Schiff base ligand before complexation, confirming its molecular structure. ajol.info

Table 2: Spectroscopic Data for Characterization of Complexes

| Spectroscopic Technique | Observation | Interpretation | Reference |

| Infrared (IR) | Disappearance of phenolic ν(O-H) band | Deprotonation and coordination of phenolic oxygen | ajol.info |

| Shift in azomethine ν(C=N) band | Coordination of azomethine nitrogen | ajol.info | |

| Electronic Spectra | d-d transition bands | Elucidation of complex geometry (e.g., octahedral) | asianpubs.org |

| Magnetic Susceptibility | Measurement of magnetic moment | Confirmation of geometry and metal oxidation state | asianpubs.org |

Crystal Structure Analysis of Complexes

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The crystal structure of this compound itself has been analyzed, revealing it belongs to an orthorhombic crystal system. researchgate.net

For its complexes, single-crystal X-ray analysis provides invaluable insight into the coordination geometry and intermolecular interactions. A documented crystal structure exists for a complex formed between this compound and 2-aminobenzoic acid. sigmaaldrich.com In this particular structure, the nitro group of the acetophenone (B1666503) derivative is noted to be twisted by approximately 40 degrees. sigmaaldrich.com Furthermore, powder XRD analysis has been employed to confirm the crystalline nature of some of its metal complexes, such as a VO(IV) complex derived from a Schiff base. ajol.info These structural analyses confirm the ligand's ability to coordinate with metal centers and reveal the specific geometric arrangements adopted by the resulting complexes.

Photochemical Reactions and Photoactivity of this compound

The presence of a nitroaromatic system in this compound suggests potential for photochemical activity. Nitro compounds are known to participate in various light-induced reactions.

Photoinduced Electron Transfer Processes

Photoinduced electron transfer (PET) is a fundamental process where an electron is transferred from a photoexcited donor molecule to an acceptor molecule. nih.gov In donor-acceptor dyads, the efficiency and direction of PET are governed by factors such as the redox properties of the components, their separation distance, and the electronic coupling between them, which can be influenced by orbital symmetry. nih.gov

While the nitroaromatic moiety in this compound makes it a potential candidate for participating in PET processes, specific studies detailing such reactions for this compound are not extensively documented in the reviewed literature. However, photoluminescence analysis of the compound's crystal shows a high-intensity emission peak at 545 nm, which confirms its ability to absorb and emit light, a prerequisite for any photochemical activity. researchgate.net

Photolysis and Photorelease Mechanisms

Photolysis refers to the cleavage of chemical bonds by light. Nitroaromatic compounds, particularly those with ortho-nitrobenzyl groups, are a well-known class of "photocages" or photolabile protecting groups. Upon irradiation with UV light, these groups can undergo intramolecular rearrangement and cleavage, leading to the release of a protected molecule.

There is no specific research in the provided sources that details the photolysis or photorelease mechanisms of this compound. The photoluminescence observed from the crystal indicates it interacts with photons, but this phenomenon is distinct from photolytic bond-breaking. researchgate.net The potential for this compound to act as a photolabile agent, given its structure, remains an area for future investigation.

Intermolecular Interactions and Solution Behavior of 5 Chloro 2 Hydroxy 3 Nitroacetophenone

Solute-Solvent Interactions in Various Media (e.g., N,N-Dimethylformamide)

The interactions between CHNA as a solute and N,N-Dimethylformamide as a solvent have been systematically investigated through various experimental techniques. These studies provide insights into the nature and extent of molecular associations in the solution.

Viscosity measurements are a powerful tool for elucidating solute-solvent interactions. In a study of CHNA in DMF, viscosity was measured at temperatures of 298.15 K, 303.15 K, 308.15 K, and 313.15 K. researchgate.net The data were analyzed using the Jones-Dole equation to determine the viscosity A and B coefficients. The B-coefficient is particularly significant as it provides information about the structure-making or structure-breaking ability of the solute in the solvent.

The positive values of the B-coefficient for CHNA in DMF suggest the presence of strong solute-solvent interactions, indicating that CHNA acts as a structure-maker in this medium. researchgate.net This is attributed to the formation of hydrogen bonds between the hydroxyl group of CHNA and the carbonyl group of DMF, as well as dipole-dipole interactions.

Table 1: Viscosity Data for 5'-Chloro-2'-hydroxy-3'-nitroacetophenone in N,N-Dimethylformamide at Different Temperatures

| Temperature (K) | Concentration (mol·dm⁻³) | Viscosity (η) (mPa·s) |

| 298.15 | 0.01 | 0.802 |

| 298.15 | 0.02 | 0.815 |

| 298.15 | 0.04 | 0.841 |

| 298.15 | 0.06 | 0.867 |

| 298.15 | 0.08 | 0.894 |

| 298.15 | 0.10 | 0.921 |

| 303.15 | 0.01 | 0.756 |

| 303.15 | 0.02 | 0.768 |

| 303.15 | 0.04 | 0.792 |

| 303.15 | 0.06 | 0.816 |

| 303.15 | 0.08 | 0.841 |

| 303.15 | 0.10 | 0.866 |

| 308.15 | 0.01 | 0.713 |

| 308.15 | 0.02 | 0.724 |

| 308.15 | 0.04 | 0.746 |

| 308.15 | 0.06 | 0.768 |

| 308.15 | 0.08 | 0.791 |

| 308.15 | 0.10 | 0.814 |

| 313.15 | 0.01 | 0.672 |

| 313.15 | 0.02 | 0.682 |

| 313.15 | 0.04 | 0.702 |

| 313.15 | 0.06 | 0.722 |

| 313.15 | 0.08 | 0.743 |

| 313.15 | 0.10 | 0.764 |

Density measurements of CHNA in DMF at various temperatures and concentrations have been used to calculate important volumetric properties such as the apparent molar volume (φv). researchgate.net The apparent molar volume provides information about the volume occupied by the solute in the solution and the effect of the solute on the solvent structure.

The positive values of apparent molar volume suggest the presence of strong solute-solvent interactions. The variation of apparent molar volume with concentration can be explained by the nature of molecular interactions. In the case of CHNA in DMF, the results indicate that solute-solvent interactions are dominant over solute-solute interactions. researchgate.net

Table 2: Density Data for this compound in N,N-Dimethylformamide at Different Temperatures

| Temperature (K) | Concentration (mol·dm⁻³) | Density (ρ) (g·cm⁻³) |

| 298.15 | 0.00 | 0.9438 |

| 298.15 | 0.01 | 0.9447 |

| 298.15 | 0.02 | 0.9456 |

| 298.15 | 0.04 | 0.9474 |

| 298.15 | 0.06 | 0.9492 |

| 298.15 | 0.08 | 0.9510 |

| 298.15 | 0.10 | 0.9528 |

| 303.15 | 0.00 | 0.9391 |

| 303.15 | 0.01 | 0.9400 |

| 303.15 | 0.02 | 0.9409 |

| 303.15 | 0.04 | 0.9427 |

| 303.15 | 0.06 | 0.9445 |

| 303.15 | 0.08 | 0.9463 |

| 303.15 | 0.10 | 0.9481 |

| 308.15 | 0.00 | 0.9344 |

| 308.15 | 0.01 | 0.9353 |

| 308.15 | 0.02 | 0.9362 |

| 308.15 | 0.04 | 0.9380 |

| 308.15 | 0.06 | 0.9398 |

| 308.15 | 0.08 | 0.9416 |

| 308.15 | 0.10 | 0.9434 |

| 313.15 | 0.00 | 0.9297 |

| 313.15 | 0.01 | 0.9306 |

| 313.15 | 0.02 | 0.9315 |

| 313.15 | 0.04 | 0.9333 |

| 313.15 | 0.06 | 0.9351 |

| 313.15 | 0.08 | 0.9369 |

| 313.15 | 0.10 | 0.9387 |

From the experimental data of density and ultrasonic velocity, various acoustic parameters can be calculated to further probe the molecular interactions.

Table 3: Ultrasonic Velocity Data for this compound in N,N-Dimethylformamide at Different Temperatures

| Temperature (K) | Concentration (mol·dm⁻³) | Ultrasonic Velocity (u) (m·s⁻¹) |

| 298.15 | 0.00 | 1482 |

| 298.15 | 0.01 | 1484 |

| 298.15 | 0.02 | 1486 |

| 298.15 | 0.04 | 1490 |

| 298.15 | 0.06 | 1494 |

| 298.15 | 0.08 | 1498 |

| 298.15 | 0.10 | 1502 |

| 303.15 | 0.00 | 1464 |

| 303.15 | 0.01 | 1466 |

| 303.15 | 0.02 | 1468 |

| 303.15 | 0.04 | 1472 |

| 303.15 | 0.06 | 1476 |

| 303.15 | 0.08 | 1480 |

| 303.15 | 0.10 | 1484 |

| 308.15 | 0.00 | 1446 |

| 308.15 | 0.01 | 1448 |

| 308.15 | 0.02 | 1450 |

| 308.15 | 0.04 | 1454 |

| 308.15 | 0.06 | 1458 |

| 308.15 | 0.08 | 1462 |

| 308.15 | 0.10 | 1466 |

| 313.15 | 0.00 | 1428 |

| 313.15 | 0.01 | 1430 |

| 313.15 | 0.02 | 1432 |

| 313.15 | 0.04 | 1436 |

| 313.15 | 0.06 | 1440 |

| 313.15 | 0.08 | 1444 |

| 313.15 | 0.10 | 1448 |

Several thermodynamic and ultrasonic parameters can be derived from the experimental data of density, viscosity, and ultrasonic velocity. These include:

Specific Acoustic Impedance (Z): This parameter is the product of density and ultrasonic velocity. For CHNA in DMF, Z increases with concentration, suggesting that the molecules are coming closer together, leading to a more compact structure. researchgate.net

Adiabatic Compressibility (βs): This is a measure of the resistance of the solution to compression. The decrease in adiabatic compressibility with increasing concentration of CHNA in DMF indicates that the solution becomes less compressible, which is a consequence of the strong solute-solvent interactions. researchgate.net

Intermolecular Free Length (Lf): This parameter represents the distance between the surfaces of adjacent molecules. A decrease in the intermolecular free length with increasing concentration further confirms the presence of strong attractive forces between the solute and solvent molecules. researchgate.net

Apparent Molar Compressibility (φk): This parameter provides information about the compressibility of the solute in the solution. The negative values of apparent molar compressibility for CHNA in DMF suggest that the solvent molecules in the solvation shell of the solute are more compressed than in the bulk solvent. researchgate.net

Self-Assembly and Aggregation Phenomena

The current research primarily focuses on solute-solvent interactions in dilute solutions of this compound in N,N-Dimethylformamide. While the data indicates strong interactions between the solute and solvent molecules, there is no direct evidence or discussion in the provided sources to suggest significant self-assembly or aggregation of the solute molecules under the studied conditions. The linear variation of most of the studied parameters with concentration suggests that solute-solute interactions, which could lead to aggregation, are less dominant than solute-solvent interactions in this concentration range.

Influence of Temperature and Concentration on Solution Behavior

Both temperature and concentration have a significant impact on the solution behavior of this compound in N,N-Dimethylformamide.

Influence of Temperature: An increase in temperature generally leads to an increase in the thermal energy of the molecules, which can disrupt the intermolecular forces. In the case of CHNA in DMF, as the temperature increases, the viscosity and ultrasonic velocity decrease, while the adiabatic compressibility and intermolecular free length increase. researchgate.net This behavior is expected, as the increased thermal motion leads to a less structured and more compressible solution. The decrease in the viscosity B-coefficient with increasing temperature also supports the idea of a reduction in the structure-making effect of the solute. researchgate.net

Influence of Concentration: As the concentration of CHNA in DMF increases, the density, viscosity, and ultrasonic velocity all show an increasing trend. researchgate.net Conversely, the adiabatic compressibility and intermolecular free length decrease with increasing concentration. researchgate.net These trends are all consistent with the presence of strong solute-solvent interactions. The increasing number of solute molecules leads to a more ordered and compact solution structure, resulting in higher resistance to flow and compression, and a decrease in the free space between molecules.

Biological Activity and Biomedical Research Applications of 5 Chloro 2 Hydroxy 3 Nitroacetophenone and Its Derivatives

Antimicrobial Properties

Derivatives of 5'-Chloro-2'-hydroxy-3'-nitroacetophenone have been synthesized and evaluated for their ability to inhibit the growth of pathogenic microbes. A notable derivative, 5′-chloro-2′-hydroxy-3′-nitrochalcone, is synthesized through the Claisen-Schmidt condensation of this compound with benzaldehyde. nih.gov This chalcone has demonstrated inhibitory effects against a panel of bacteria and fungi. nih.gov

Research into chloro- and hydroxy-substituted chalcones has indicated their potential as antibacterial agents. In a specific study, 5′-chloro-2′-hydroxy-3′-nitrochalcone was tested for its inhibitory effects against several pathogenic bacterial strains. The compound demonstrated a stronger inhibitory effect against Enterococcus faecalis and Staphylococcus aureus compared to its brominated analog. nih.gov However, against Escherichia coli, the bromo-substituted chalcone performed better. nih.gov These findings highlight the influence of specific halogen substitutions on the antibacterial spectrum and potency of chalcone derivatives.

The antifungal potential of these compounds has also been explored. The derivative 5′-chloro-2′-hydroxy-3′-nitrochalcone was tested against the pathogenic yeast Candida albicans. nih.gov It exhibited a notable inhibitory effect on the growth of this fungus. nih.gov This activity is part of a broader investigation into halogenated flavonoid derivatives, which have shown promise as antimicrobial agents. nih.gov

Table 1: Antimicrobial Activity of 5′-chloro-2′-hydroxy-3′-nitrochalcone Data sourced from a study on flavonoid derivatives, showing the zone of growth inhibition. nih.gov

| Pathogen | Type | Inhibitory Effect |

| Enterococcus faecalis | Gram-positive Bacteria | Strong |

| Staphylococcus aureus | Gram-positive Bacteria | Strong |

| Escherichia coli | Gram-negative Bacteria | Moderate |

| Candida albicans | Fungus (Yeast) | Strong |

Potential in Pharmaceutical Synthesis

This compound serves as a valuable intermediate and building block in organic synthesis, providing a scaffold for the creation of more complex, biologically active molecules.

While the direct synthesis of prenilast from this compound is not prominently documented, a closely related compound, 2-hydroxy-3-nitroacetophenone, is a known key intermediate in the synthesis of pranlukast, a medication used for treating asthma. google.com This established synthetic pathway for a major pharmaceutical highlights the importance of the nitro-hydroxyacetophenone scaffold in medicinal chemistry and suggests the potential utility of its chlorinated analog in similar synthetic strategies.

The reactivity of this compound makes it a versatile starting material for developing new chemical entities. It is explicitly used for the synthesis of 6-chloro-8-nitro-4-oxo-4H-chromene-3-carbaldehyde. chemicalbook.comsigmaaldrich.com Furthermore, its role as a precursor in the synthesis of 5′-chloro-2′-hydroxy-3′-nitrochalcone demonstrates its application in creating flavonoid-like structures, which are a well-known class of compounds with a wide range of biological activities. nih.gov The presence of chloro, hydroxyl, nitro, and ketone functional groups provides multiple reaction sites for further chemical modification. sigmaaldrich.com

Enzyme-Catalyzed Reactions and Biological Pathways

The application of enzymes as biocatalysts in organic synthesis offers a green and highly selective alternative to traditional chemical methods. Enzymes operate under mild conditions and can catalyze a wide array of reactions, including hydrolysis, oxidation-reduction, and isomerization.

Research involving derivatives of this compound has explored their potential in biotransformation, a process reliant on enzymatic action. In one study, an attempt was made to perform biotransformation on synthesized chalcone and flavanone derivatives, but the process was halted due to difficulties in separating the compounds. nih.gov

Despite this specific challenge, the functional groups present on the core molecule are amenable to various enzyme-catalyzed reactions. For instance, lipases are widely used for the highly enantioselective acylation of alcohols and amines, reactions relevant to the hydroxyl group on the acetophenone (B1666503) ring. unipd.it Similarly, oxidoreductases catalyze electron transfer reactions, which could potentially interact with the nitro group. The study of enzyme-catalyzed reactions is crucial for understanding the metabolism of such compounds and for developing novel, efficient synthetic pathways in pharmaceutical production.

Interaction with Enzymes and Receptors

Derivatives of acetophenone have been identified as effective inhibitors of several metabolic enzymes. Research has demonstrated that certain acetophenone derivatives can inhibit α-glycosidase, human carbonic anhydrases I and II (hCA I/II), acetylcholinesterase (AChE), and tyrosinase. nih.gov For instance, inhibition constants (Ki) for these derivatives were found to be in the micromolar range for α-glycosidase, hCA I/II, and AChE. nih.gov

Furthermore, specific acetophenone derivatives have shown potent and preferential inhibition of monoamine oxidase B (MAO-B), with IC50 values reaching the nanomolar range, suggesting potential applications in neurodegenerative diseases. rsc.org In the field of antibacterial research, novel acetophenone-1,2,3-triazole conjugates have been synthesized and identified as powerful inhibitors of the Mycobacterium tuberculosis enzyme Enoyl-Acyl Carrier Protein Reductase (InhA). nih.gov Some of these compounds exhibited exceptional activity, with IC50 values as low as 0.002 µM. nih.gov

Regarding receptor interactions, studies on halogenated N,N′-diphenethylethylenediamines, a class of related compounds, have shown high binding affinity for the sigma-1 (σ1) receptor, with Ki values in the low nanomolar range. nih.gov Molecular modeling of acetophenone itself within an olfactory receptor has highlighted the formation of a stable hydrogen bond between the carbonyl oxygen of the acetophenone and the amino group of a lysine residue (K296) in the binding pocket. researchgate.net

| Enzyme Target | Compound Class | Inhibition Value (Ki / IC50) | Reference |

|---|---|---|---|

| α-Glycosidase | Acetophenone Derivatives | Ki: 167.98 to 304.36 µM | nih.gov |

| Acetylcholinesterase (AChE) | Acetophenone Derivatives | Ki: 71.34 to 143.75 µM | nih.gov |

| Human Carbonic Anhydrase I (hCA I) | Acetophenone Derivatives | Ki: 555.76 to 1043.66 µM | nih.gov |

| Human Carbonic Anhydrase II (hCA II) | Acetophenone Derivatives | Ki: 598.63 to 945.76 µM | nih.gov |

| Monoamine Oxidase B (MAO-B) | Halogenated Acetophenone Derivatives | IC50: as low as 11.7 nM | rsc.org |

| Enoyl-Acyl Carrier Protein Reductase (InhA) | Acetophenone-1,2,3-triazoles | IC50: as low as 0.002 µM | nih.gov |

Role of Functional Groups in Biological Interactions

The biological activity of acetophenone derivatives is significantly influenced by the nature and position of their functional groups. Structure-activity relationship (SAR) studies have provided valuable insights into these dependencies.

Hydroxyl Group (-OH): The phenolic hydroxyl group is a critical determinant of antioxidant activity. nih.gov The number and relative positions of -OH groups are paramount; for instance, a dihydroxy substitution at the ortho- or para-positions generally confers better radical scavenging activity than a single hydroxyl group. researchgate.net This is attributed to the stabilization of the resulting phenoxy radical through resonance. nih.gov

Halogen Groups (-Cl, -Br, -F): Halogenation and the position of the halogen atom can drastically alter binding affinity. In MAO-B inhibitors, benzyloxy groups substituted with halogens at the C3 and C4 positions of the acetophenone ring were found to be more favorable for potent inhibition. rsc.org For σ1 receptor ligands, halogen substitutions at the 3- or 4-positions resulted in higher binding affinities compared to substitutions at the 2-position, which is likely due to steric hindrance. nih.gov

Nitro Group (-NO2): The nitro group is a strong electron-withdrawing group that significantly influences the electronic properties of the molecule. nih.gov In many antimicrobial compounds, the nitro group acts as a pharmacophore. Its biological effect is often mediated through enzymatic reduction within the target cell to form toxic intermediates, such as nitroso and superoxide radicals, which can then damage cellular macromolecules like DNA. nih.gov

Keto Group (C=O): The carbonyl (keto) group is a key feature, acting as a hydrogen bond acceptor in interactions with biological receptors. researchgate.net This interaction, as seen with the lysine residue in an olfactory receptor, can be crucial for the initial binding and orientation of the molecule within an active site. researchgate.net

Other Biological Activities (e.g., antioxidant properties of related compounds)

Beyond enzyme inhibition, acetophenone derivatives are recognized for a variety of other biological effects, most notably their antioxidant properties. nih.gov These activities are predominantly linked to the phenolic nature of many derivatives. sciensage.info

Chalcones, which are α,β-unsaturated ketones often synthesized from acetophenones, are a well-studied class of related compounds with significant antioxidant potential. sciensage.inforasayanjournal.co.in The antioxidant capacity of these molecules is frequently evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test and the Ferric Reducing Antioxidant Power (FRAP) assay. nih.govsciensage.info Studies on a series of acetophenone benzoylhydrazones showed that the presence of phenolic hydroxyl moieties contributes significantly to their antioxidant activity. nih.gov For example, a 2,4-dihydroxyacetophenone analogue was identified as a particularly potent radical scavenger in the DPPH assay. nih.gov The mechanism of action is believed to involve the donation of a hydrogen atom from the phenolic hydroxyl group to neutralize free radicals. nih.gov

| Compound | Assay | Finding | Reference |

|---|---|---|---|

| 2,4-dihydroxyacetophenone analogue (5g) | DPPH Radical Scavenging | Identified as the most potent scavenger in the series. | nih.gov |

| Unsubstituted acetophenone benzoylhydrazone (5a) | FRAP (Ferric Reducing Antioxidant Power) | Showed superior capacity in the FRAP assay. | nih.gov |

Mechanism of Action Studies in Biological Systems

Molecular Targets and Binding Affinity

Identifying the precise molecular targets is fundamental to understanding the mechanism of action of this compound and its derivatives. As detailed previously, a range of enzymes have been confirmed as molecular targets for various acetophenone analogs. These include MAO-B, AChE, tyrosinase, carbonic anhydrases, and the bacterial enzyme InhA. nih.govrsc.orgnih.gov

Molecular docking studies have been instrumental in elucidating the binding interactions. For the most potent MAO-B inhibitors, docking simulations revealed key interactions within the enzyme's active site that explain their high affinity and selectivity. rsc.org Similarly, for the InhA inhibitors, modeling showed that the compounds fit well into the enzyme's binding pocket, and their high affinity was quantified with IC50 values in the nanomolar range. nih.gov The σ1 receptor has also been identified as a high-affinity target for certain halogenated derivatives, indicating a potential role in modulating neurological pathways. nih.gov These studies collectively demonstrate that the acetophenone scaffold can be chemically modified to achieve high binding affinity and selectivity for a diverse array of biologically important molecular targets.

Cellular Response and Pathway Modulation

The interaction of acetophenone derivatives with their molecular targets can trigger a cascade of cellular responses and modulate key signaling pathways. For example, acetophenone benzoylhydrazones have been shown to protect human liver cancer (HepG2) cells from oxidative damage induced by hydrogen peroxide, demonstrating a tangible cytoprotective effect at the cellular level. nih.gov

In the context of inflammation, a benzylideneacetophenone derivative demonstrated significant anti-arthritic effects in animal models. nih.gov In vitro studies using fibroblast-like synoviocytes from rheumatoid arthritis patients revealed that this compound could suppress the increased production of pro-inflammatory mediators such as interleukin-6 (IL-6), interleukin-8 (IL-8), and prostaglandin E2 (PGE2). nih.govresearchgate.net This suppressive action was linked to the modulation of the MAPK signaling pathway, a critical pathway involved in cellular inflammatory responses. nih.gov Phenolic compounds as a broad class are known to influence a wide spectrum of inflammation-related signaling cascades, including those mediated by nuclear factor-κB (NF-κB), mitogen-activated protein kinases (MAPKs), and the PI3K/Akt pathway, suggesting that derivatives of this compound likely share these capabilities. nih.gov

Advanced Materials Science and Other Applications of 5 Chloro 2 Hydroxy 3 Nitroacetophenone

Nonlinear Optical (NLO) Applications

Materials with strong nonlinear optical (NLO) properties are crucial for the development of next-generation photonic and optoelectronic devices, including optical switches, frequency converters, and optical limiters. The quest for new materials with superior NLO characteristics has led researchers to explore organic compounds like 5'-Chloro-2'-hydroxy-3'-nitroacetophenone, which exhibit promising third-order NLO responses.

Growth of Single Crystals for NLO Studies

The systematic study of the intrinsic NLO properties of a material requires the growth of high-quality single crystals. For this compound, single crystals have been successfully grown using the slow evaporation solution growth method. semanticscholar.org In this technique, a saturated solution of the compound is prepared in a suitable solvent, such as acetone (B3395972), and allowed to evaporate slowly at a constant temperature. This gradual process facilitates the self-assembly of molecules into a highly ordered crystalline lattice, which is essential for minimizing light scattering and for accurate measurement of optical properties. The resulting single crystals can then be harvested for detailed characterization. semanticscholar.org

Third-Order Nonlinear Optical Absorption

The third-order nonlinear optical properties of this compound have been investigated using the Z-scan technique. This method is a powerful tool for determining both the sign and magnitude of the nonlinear refractive index and the nonlinear absorption coefficient. Studies have confirmed that single crystals of this compound exhibit third-order nonlinear optical absorption. This phenomenon, often a two-photon absorption (2PA) process, is where the material simultaneously absorbs two photons, leading to an electronic transition. This property is of significant interest for applications in optical data storage and 3D microfabrication.

Table 1: Third-Order Nonlinear Optical Properties of this compound This table is based on research findings concerning the nonlinear optical characteristics of the compound. The specific numerical values are detailed within the cited literature.

| Parameter | Method | Observation | Reference |

|---|---|---|---|

| Third-Order NLO Absorption | Open Aperture Z-scan | Presence of nonlinear absorption confirmed | semanticscholar.org |

| Nonlinear Absorption Coefficient (β) | Open Aperture Z-scan | Value reported in the full research article | semanticscholar.org |

| Third-Order NLO Susceptibility (χ⁽³⁾) | Z-scan Analysis | Value reported in the full research article | semanticscholar.org |

Optical Limiting Properties

A direct consequence of nonlinear absorption is the phenomenon of optical limiting. An optical limiter is a device that exhibits high transmittance for low-intensity light but low transmittance for high-intensity light, thereby protecting sensitive optical sensors and the human eye from intense laser pulses. The Z-scan analysis of this compound has demonstrated its potential for optical limiting applications. semanticscholar.org The observed nonlinear absorption at high input fluences means that the material can effectively clamp the transmitted light to a certain maximum level, a key characteristic of an efficient optical limiter.

Catalytic Applications

Beyond materials science, the molecular framework of this compound serves as an excellent building block for the synthesis of ligands used in coordination chemistry and catalysis. By reacting the ketone group with various amines, a class of compounds known as Schiff bases can be formed. These Schiff base ligands can then coordinate with various metal ions to create stable and catalytically active complexes. ajol.inforesearchgate.net

Role in Oxidation Reactions (e.g., epoxidation of styrene (B11656) by derived Schiff base complexes)

Schiff base complexes derived from 5'-Chloro-2'-hydroxyacetophenone have shown notable catalytic activity in important organic transformations, such as the epoxidation of olefins. ajol.info For instance, unsymmetrical tetradentate Schiff base ligands have been synthesized from 5-chloro-2-hydroxyacetophenone, another substituted acetophenone (B1666503), and carbohydrazide. ajol.info These ligands, when complexed with transition metals like Vanadyl(IV) and Manganese(III), have been tested as catalysts in the epoxidation of styrene. Styrene epoxidation is a commercially important reaction as the product, styrene oxide, is a valuable intermediate in the synthesis of fine chemicals and pharmaceuticals. Research has shown that these complexes can catalyze the conversion of styrene to its epoxide, demonstrating the potential of this compound derivatives in facilitating oxidation reactions. ajol.info The conversion rates vary depending on the specific metal complex used. ajol.info

Table 2: Catalytic Epoxidation of Styrene using Schiff Base Complexes Derived from 5'-Chloro-2'-hydroxyacetophenone This table presents the conversion percentages achieved in the epoxidation of styrene using different metal complexes of a Schiff base ligand co-derived from 5'-Chloro-2'-hydroxyacetophenone.

| Metal Complex | Styrene Conversion (%) | Reference |

|---|---|---|

| VO(IV) Complex | 11.14 - 24.35 | ajol.info |

| Mn(III) Complex | 9.64 - 23.42 | ajol.info |

Ligand Design for Catalysis

The effectiveness of a metal-based catalyst is highly dependent on the structure of the surrounding ligands. The field of ligand design aims to rationally create organic molecules that, when coordinated to a metal center, optimize the catalyst's activity, selectivity, and stability. researchgate.net this compound is a valuable precursor in this context because its functional groups can be chemically modified to tune the electronic and steric properties of the resulting Schiff base ligand. For example, the chloro and nitro groups are electron-withdrawing, which can influence the electron density at the metal center of the final complex. This, in turn, affects the catalytic activity. The ability to easily form multidentate Schiff bases from this acetophenone allows for the creation of robust metal complexes with well-defined geometries, which is a key principle in the design of efficient catalysts for a wide range of organic reactions. researchgate.netliv.ac.uk

Potential in Dye and Pigment Industries

The chemical architecture of this compound makes it a valuable intermediate, particularly in the synthesis of azo dyes. Azo dyes, which are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), constitute the largest and most versatile class of synthetic organic dyes used in industry. jbiochemtech.comnih.gov The production of these dyes typically involves a two-step process: diazotization and azo coupling. nih.gov

In this process, this compound serves as a "coupling component." The synthesis begins with a primary aromatic amine, known as the diazo component, which is converted into a reactive diazonium salt. This salt then acts as an electrophile and is reacted with an electron-rich nucleophile—the coupling component. reddit.com The phenolic hydroxyl (-OH) group on this compound is a strong activating group, meaning it donates electron density to the aromatic ring. This enhanced electron density makes the ring highly susceptible to electrophilic attack by the diazonium salt, facilitating the coupling reaction to form a stable azo dye. reddit.com

The substituents on the this compound ring—the chloro (-Cl), hydroxyl (-OH), and nitro (-NO₂) groups—are integral to determining the final properties of the resulting dye. These groups, known as auxochromes, modify the electronic properties of the dye's chromophore (the azo group), which in turn influences its color, lightfastness, and affinity for different fibers. jbiochemtech.com For instance, variations in the coupling components are known to produce a range of hues from yellow to dark red. jbiochemtech.comjbiochemtech.com The presence of chloro and nitro groups can enhance the dye's stability and substantivity.

| Feature | Role/Function in Dye Synthesis | Chemical Principle |

|---|---|---|

| Core Structure | Coupling Component | Acts as a nucleophile in electrophilic aromatic substitution. |

| Hydroxyl (-OH) Group | Activating Group | Donates electron density to the aromatic ring, facilitating the coupling reaction. reddit.com |

| Chloro (-Cl) and Nitro (-NO₂) Groups | Property Modifiers (Auxochromes) | Influence the final color, stability, and fastness properties of the dye. |

| Resulting Product Class | Azo Dyes | Formation of a chromophoric -N=N- bond linking the diazo component and the acetophenone-derived ring. jbiochemtech.com |

Applications in Sensors and Probes

The functional groups of this compound provide significant potential for its use as a precursor in the development of chemical sensors and probes, particularly for the detection of metal ions. This application typically involves modifying the molecule to create a chelating agent that can selectively bind with specific ions, resulting in a measurable signal, such as a color change. nih.govekb.eg

A primary route to developing such sensors is through the synthesis of Schiff bases. ekb.eg The acetyl group's carbonyl (C=O) on this compound can react with a primary amine (R-NH₂) via a condensation reaction to form an azomethine or imine group (-C=N-). The resulting Schiff base derivative, incorporating the original phenolic hydroxyl group and the newly formed imine nitrogen, can act as a bidentate or polydentate ligand. semanticscholar.orgarpgweb.com These sites can effectively "capture" or chelate a metal ion, forming a stable coordination complex. ekb.eg

The binding of a metal ion to the ligand alters its electronic structure, which often leads to a distinct change in its absorption spectrum and, consequently, a visible color change. nih.gov This principle is the basis for colorimetric chemosensors. Research on structurally similar hydroxyacetophenone derivatives has demonstrated their ability to form complexes with various transition metal ions. ekb.egsemanticscholar.org By carefully selecting the amine used to form the Schiff base, the resulting ligand can be tailored for high selectivity and sensitivity towards specific target ions like Cu²⁺, Fe³⁺, or V⁵⁺. nih.gov

| Functional Group | Role in Sensor Application | Mechanism |

|---|---|---|

| Acetyl (-COCH₃) Group | Reaction site for functionalization | Condenses with primary amines to form a Schiff base (azomethine group). ekb.eg |

| Hydroxyl (-OH) Group | Chelating site | The phenolic oxygen acts as a coordination site for binding metal ions. semanticscholar.org |

| Azomethine (-C=N-) Group (in derivative) | Chelating site | The imine nitrogen provides a second coordination site for metal ion binding. nih.gov |

| Entire Derivative Molecule | Colorimetric Chemosensor | Binding with a metal ion alters the molecule's electronic properties, causing a detectable color change. nih.gov |

Environmental and Toxicological Considerations (academic perspective on reactivity/degradation, not safety data)